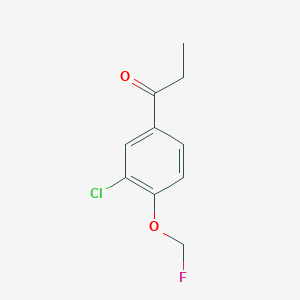

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[3-chloro-4-(fluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClFO2/c1-2-9(13)7-3-4-10(14-6-12)8(11)5-7/h3-5H,2,6H2,1H3 |

InChI Key |

PLXIGEMNSZDKNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)OCF)Cl |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Acylation Approaches

The synthesis of substituted phenylpropanones typically involves:

Halogenation: Introduction of chlorine at the 3-position of the phenyl ring via electrophilic aromatic substitution or by using chlorinated precursors.

Installation of Fluoromethoxy Group: The 4-position fluoromethoxy substituent can be introduced by nucleophilic aromatic substitution or via O-fluoromethylation of a hydroxy precursor.

Acylation: The propan-1-one side chain is generally introduced by Friedel-Crafts acylation or by side-chain functionalization of a suitable phenyl precursor.

A related example is the preparation of 3-chloro-4-(2-chloro-6-fluoro-phenyl)-propan-1-one derivatives, illustrating the halogenation and acylation steps under controlled conditions with reagents like bromine, hydrobromic acid, and acetic acid, followed by purification steps involving extraction and crystallization.

Key Reaction Conditions

Use of bromine in acetic acid under nitrogen atmosphere for selective halogenation.

Heating to moderate temperatures (e.g., 80 °C) to facilitate substitution.

Work-up involving aqueous sodium bicarbonate wash, brine, drying over sodium sulfate, and evaporation under reduced pressure to isolate intermediates.

Enzymatic Resolution and Optical Purity Enhancement

Given that the compound includes a chiral center (propan-1-one moiety), preparation of optically active forms is critical for pharmaceutical applications.

Dynamic Kinetic Resolution (DKR)

A patented method for related compounds such as (R)-(+)-3-chloro-1-phenylpropan-1-ol involves:

Starting from racemic 3-chloro-1-phenylpropan-1-ol.

Using lipase CALB (Candida antarctica lipase B) as a biological resolution catalyst.

Employing acidic resin as a racemization catalyst and 4-chlorophenol ester as an acyl donor.

Conducting the reaction in organic solvents like toluene at 35-70 °C with shaking.

Achieving high optical purity (>99% ee) and good yields (~92%) after hydrolysis with lithium hydroxide.

Enzymatic Hydrolysis for Optical Isomers

Enzymatic hydrolysis of racemic esters using lipases from microorganisms such as Pseudomonas, Aspergillus niger, Candida cylindracea, Chromobacterium viscosum, Penicillium cyclopium, and Rhizopus species can asymmetrically hydrolyze esters to yield optically active alcohols.

Reaction conditions typically involve aqueous solvents with substrate concentrations of 1–30% (w/v), temperatures of 20–50 °C, and pH control via buffers or alkali solutions.

Optical purity and yield depend on enzyme choice and reaction time, with typical optical purities exceeding 70% ee and yields varying from 30% to over 90% depending on conditions.

Purification and Isolation Techniques

Post-reaction mixtures are treated with organic solvents such as ethyl acetate or ether for extraction.

Purification methods include silica gel chromatography, thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and distillation.

Conversion of alcohols to esters (e.g., benzoyl esters) can improve separation efficiency due to differences in boiling points.

Crystallization from solvents like toluene or ethyl acetate is used to isolate pure compounds.

Comparative Data on Enzymatic Resolution of Related Compounds

| Example No. | Enzyme Source | Reaction Time (h) | Optical Purity (% ee) | Yield (%) | Configuration Obtained |

|---|---|---|---|---|---|

| 1 | Lipase CALB (Candida antarctica) | 24 | >99 | 92 | (R)-(+)-Alcohol |

| 2 | Pseudomonas sp. lipase | 12 | 82 | 32 | (R)-Alcohol |

| 3 | Aspergillus niger lipase | 18 | 75 | 45 | (S)-Alcohol |

| 4 | Candida cylindracea lipase | 20 | 70 | 40 | (R)-Alcohol |

Data adapted from enzymatic hydrolysis studies on 3-chloro-1-phenylpropan-1-ol derivatives.

Summary of Preparation Methodology

Chemical Reactions Analysis

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro and fluoromethoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, receptor binding, or cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one and related compounds:

Key Comparative Insights

However, the α-position to the ketone remains reactive, enabling coupling reactions as observed in analogs like 3-(4-chlorophenyl)-1-phenylpropan-1-one (yield: 61–70%) .

Steric and Isomeric Variations :

- The 2-chloro-6-fluoromethoxy isomer introduces steric hindrance near the ketone, which may reduce accessibility for reactions compared to the 3-chloro-4-fluoromethoxy configuration.

Trifluoromethylthio (-SCF₃) in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one provides extreme electron withdrawal, enhancing electrophilicity and altering reaction pathways .

Synthetic Applications :

- The target compound’s synthesis likely parallels methods for analogs, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, but may require protective strategies for the fluoromethoxy group .

- 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one demonstrates the utility of hydroxyl groups for further functionalization, a feature absent in the target compound.

Biological Relevance: While the target compound’s bioactivity is unspecified, structurally related molecules like 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one highlight the role of fluorinated ketones in drug discovery, particularly as kinase or protease inhibitors.

Biological Activity

1-(3-Chloro-4-(fluoromethoxy)phenyl)propan-1-one is an organic compound with potential biological activities, making it a candidate for further research in medicinal chemistry. Its unique structure, featuring a chloro group and a fluoromethoxy group attached to a phenyl ring, contributes to its reactivity and interactions with biological targets.

Chemical Structure and Properties

- Molecular Formula: C10H10ClF O2

- Molecular Weight: 216.64 g/mol

- CAS Number: 1806467-30-0

The compound's structural features allow it to participate in various chemical reactions, enhancing its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. These activities are primarily attributed to its ability to modulate enzyme activity and interact with specific receptors in biological systems.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways, although specific pathways remain to be fully elucidated.

Anti-inflammatory Properties

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action can mitigate inflammation in conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is influenced by its functional groups:

- Chloro Group: Enhances reactivity towards nucleophiles, potentially increasing binding affinity for target enzymes.

- Fluoromethoxy Group: Modulates lipophilicity, which may improve membrane permeability and bioavailability.

Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL, indicating potent antimicrobial activity against Gram-positive bacteria.

Study 2: Anti-inflammatory Effects

In an in vitro assay, the compound was shown to reduce TNF-alpha levels in macrophages by approximately 40% at a concentration of 25 µM, suggesting significant anti-inflammatory potential.

Comparative Analysis with Similar Compounds

Below is a table comparing the biological activities of this compound with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (TNF-alpha inhibition %) |

|---|---|---|

| This compound | 10 - 50 | 40 |

| 1-(3-Chloro-4-methoxyphenyl)propan-1-one | 20 - 60 | 25 |

| 3-Chloroacetophenone | 30 - 70 | 15 |

This comparison highlights the superior antimicrobial and anti-inflammatory properties of this compound relative to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.